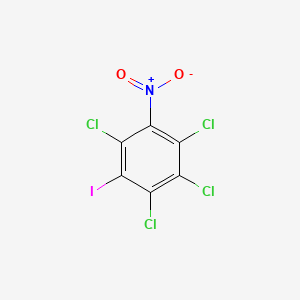
Benzene, 1,2,3,5-tetrachloro-4-iodo-6-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,2,3,5-tetrachloro-4-iodo-6-nitro- is a highly substituted benzene derivative. This compound is characterized by the presence of four chlorine atoms, one iodine atom, and one nitro group attached to the benzene ring. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2,3,5-tetrachloro-4-iodo-6-nitro- typically involves multi-step reactions starting from benzene. The process includes:
Nitration: Introduction of the nitro group using a mixture of concentrated nitric acid and sulfuric acid.
Chlorination: Sequential chlorination steps using chlorine gas in the presence of a catalyst like iron(III) chloride.
Iodination: Introduction of the iodine atom using iodine monochloride or iodine in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production of such highly substituted benzene derivatives often involves similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1,2,3,5-tetrachloro-4-iodo-6-nitro- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Despite the deactivating nature of the substituents, further substitution can occur under specific conditions.
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups like nitro and chlorine facilitates nucleophilic attack.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin and hydrochloric acid.
Common Reagents and Conditions
Electrophilic Substitution: Requires strong electrophiles and catalysts like aluminum chloride.
Nucleophilic Substitution: Often involves nucleophiles like hydroxide or methoxide ions.
Reduction: Utilizes reducing agents such as hydrogen gas with a palladium catalyst or chemical reductants like iron and hydrochloric acid.
Major Products
Electrophilic Substitution: Further substituted benzene derivatives.
Nucleophilic Substitution: Products with nucleophiles replacing one or more halogen atoms.
Reduction: Amino derivatives of the original compound.
Aplicaciones Científicas De Investigación
Benzene, 1,2,3,5-tetrachloro-4-iodo-6-nitro- finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique substituent pattern.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Benzene, 1,2,3,5-tetrachloro-4-iodo-6-nitro- exerts its effects involves interactions with various molecular targets. The electron-withdrawing nature of the substituents affects the electron density of the benzene ring, influencing its reactivity. The compound can participate in electrophilic and nucleophilic reactions, impacting biological pathways and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1,2,3,4-tetrachloro-: Similar in having four chlorine atoms but lacks the iodine and nitro groups.
Benzene, 1,2,4,5-tetrachloro-: Another tetrachlorobenzene isomer with different chlorine atom positions.
Benzene, 1,3,5-trichloro-2-nitro-: Contains three chlorine atoms and one nitro group but no iodine.
Uniqueness
Benzene, 1,2,3,5-tetrachloro-4-iodo-6-nitro- is unique due to the specific combination and positions of its substituents. This unique arrangement imparts distinct reactivity and properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
67627-21-8 |
|---|---|
Fórmula molecular |
C6Cl4INO2 |
Peso molecular |
386.8 g/mol |
Nombre IUPAC |
1,2,3,5-tetrachloro-4-iodo-6-nitrobenzene |
InChI |
InChI=1S/C6Cl4INO2/c7-1-2(8)5(11)4(10)6(3(1)9)12(13)14 |
Clave InChI |
NPZIJAPKKLWSOR-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1Cl)I)Cl)Cl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 4,4',5,5',6,6'-hexamethoxy-](/img/structure/B14475835.png)

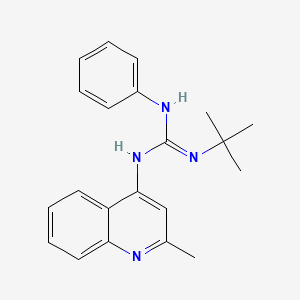
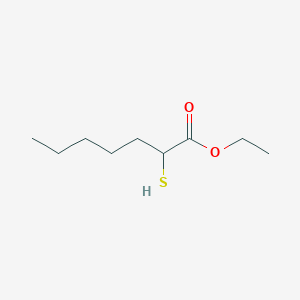

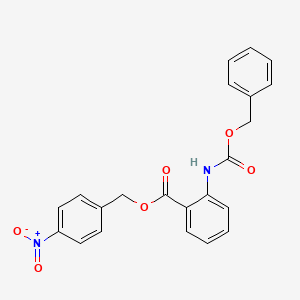
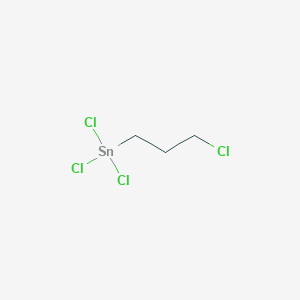
![(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-hydroxyethanesulfonic acid](/img/structure/B14475883.png)
![2-[Methyl(phenyl)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14475889.png)
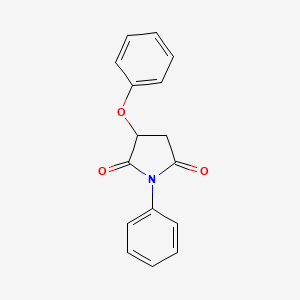


![8-Acetyl-6,8,10,11-tetrahydroxy-1-[(propan-2-yl)oxy]-7,8,9,10-tetrahydrotetracene-5,12-dione](/img/structure/B14475906.png)

